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Compound of Interest

Compound Name: 2-Dodecylphenol

Cat. No.: B1585192 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-
dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate in the production of

surfactants, lubricant additives, and resins. A thorough understanding of its spectral

characteristics is paramount for researchers, scientists, and quality control professionals in

ensuring product purity, elucidating reaction mechanisms, and developing new applications.

This document synthesizes available data from mass spectrometry (MS), nuclear magnetic

resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to offer a comprehensive

reference.

Molecular Structure and Spectroscopic Overview
2-Dodecylphenol is an organic compound characterized by a phenol ring substituted with a

dodecyl group at the ortho position. This structure gives rise to a unique spectroscopic

fingerprint, which is a composite of the signals from the aromatic ring, the hydroxyl group, and

the long aliphatic chain.

digraph "2-Dodecylphenol_Structure" { graph [layout=neato, overlap=false, splines=true,
maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge

[fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C",

pos="-0.75,-1.3!"]; C4 [label="C", pos="0.75,-1.3!"]; C5 [label="C", pos="1.3,-0.75!"]; C6

[label="C", pos="0,0!"]; O [label="O", pos="0,2.5!"]; H_O [label="H", pos="0.5,3!"]; C_d1
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[label="CH₂", pos="-2.6,-1.5!"]; C_d2 [label="CH₂", pos="-3.9,-2.25!"]; C_d_mid [label="(CH₂)₈",

pos="-5.2,-3!"]; C_d11 [label="CH₂", pos="-6.5,-3.75!"]; C_d12 [label="CH₃", pos="-7.8,-4.5!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- O; O -- H_O; C2 -- C_d1; C_d1 -- C_d2; C_d2 -- C_d_mid; C_d_mid

-- C_d11; C_d11 -- C_d12;

// Aromatic hydrogens (implicit) H3 [label="H", pos="-1.25,-2!"]; H4 [label="H", pos="1.25,-2!"];

H5 [label="H", pos="2.2,-1!"]; H6 [label="H", pos="0, -0.5!"];

C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; }

Figure 1: Chemical structure of 2-Dodecylphenol.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: A dilute solution of 2-dodecylphenol is prepared in a volatile organic

solvent such as dichloromethane or hexane.

Chromatographic Separation: The sample is injected into the GC, where it is vaporized and

carried by an inert gas through a capillary column. The column temperature is ramped to

separate compounds based on their boiling points and affinities for the stationary phase.

Ionization and Fragmentation: As 2-dodecylphenol elutes from the GC column, it enters the

mass spectrometer's ion source. In EI-MS, high-energy electrons bombard the molecules,

causing ionization and fragmentation.
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Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer, which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data and Interpretation
The electron ionization mass spectrum of 2-dodecylphenol is characterized by a molecular ion

peak and a series of fragment ions that provide valuable structural information.

m/z Relative Intensity (%) Assignment

262 51.0 [M]⁺ (Molecular Ion)

107 100.0 [C₇H₇O]⁺ (Base Peak)

108 22.3 [C₇H₈O]⁺

263 10.1 [M+1]⁺

Data sourced from ChemicalBook.[1]

The molecular ion peak ([M]⁺) at m/z 262 confirms the molecular weight of 2-dodecylphenol
(C₁₈H₃₀O).[1][2] The presence of a smaller [M+1]⁺ peak at m/z 263 is due to the natural

abundance of the ¹³C isotope.

The base peak at m/z 107 is the most intense peak in the spectrum and is characteristic of

alkylphenols.[2] It arises from a benzylic cleavage, a favorable fragmentation pathway for alkyl-

substituted aromatic compounds. This cleavage results in the formation of a stable

hydroxytropylium ion or a related resonance-stabilized structure.

The peak at m/z 108 can be attributed to a McLafferty rearrangement, a common fragmentation

mechanism for compounds containing a carbonyl group or an aromatic ring with a sufficiently

long alkyl chain.

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=true, nodesep=0.5]; node
[shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4",
style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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M [label="2-Dodecylphenol (m/z 262)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzylic_Cleavage [label="Benzylic Cleavage", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; McLafferty [label="McLafferty Rearrangement", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Base_Peak [label="Base Peak (m/z 107)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragment_108 [label="Fragment (m/z 108)",

fillcolor="#34A853", fontcolor="#FFFFFF"];

M -> Benzylic_Cleavage; M -> McLafferty; Benzylic_Cleavage -> Base_Peak; McLafferty ->

Fragment_108; }

Figure 2: Key fragmentation pathways of 2-Dodecylphenol in EI-MS.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of

hydrogen atoms in a molecule.

Experimental Protocol
Sample Preparation: 5-10 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is added as an internal standard (δ 0.00 ppm).

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,

400 MHz). Key parameters include a sufficient number of scans to achieve a good signal-to-

noise ratio, a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and a 90° pulse

angle.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the TMS signal.

Predicted Data and Interpretation
While a complete, assigned experimental spectrum is not readily available in the public domain,

the expected ¹H NMR spectrum of 2-dodecylphenol can be accurately predicted based on the
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known chemical shifts of similar compounds.

Chemical Shift (δ)

ppm (Predicted)
Multiplicity Integration Assignment

~7.15 d 1H Ar-H

~7.08 t 1H Ar-H

~6.85 t 1H Ar-H

~6.75 d 1H Ar-H

~4.5-5.5 s (broad) 1H Ar-OH

~2.60 t 2H Ar-CH₂-

~1.60 m 2H Ar-CH₂-CH₂-

~1.2-1.4 m (broad) 18H -(CH₂)₉-

~0.88 t 3H -CH₃

The aromatic region (δ 6.7-7.2 ppm) is expected to show four distinct signals for the four

protons on the substituted benzene ring, exhibiting complex splitting patterns due to ortho and

meta couplings. The phenolic proton (Ar-OH) will appear as a broad singlet, with its chemical

shift being concentration and solvent dependent. The aliphatic region will be dominated by a

large, broad multiplet around δ 1.2-1.4 ppm corresponding to the methylene groups of the

dodecyl chain. The methylene group attached to the aromatic ring (Ar-CH₂-) will be deshielded

and appear as a triplet around δ 2.60 ppm. The terminal methyl group (-CH₃) will appear as a

triplet around δ 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol
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Sample Preparation: 15-20 mg of 2-dodecylphenol is dissolved in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,

100 MHz) with proton decoupling. A sufficient number of scans and a suitable relaxation

delay are used to ensure good signal-to-noise and accurate integration (if desired).

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed to yield

the final spectrum.

Predicted Data and Interpretation
Chemical Shift (δ) ppm (Predicted) Assignment

~153 C-OH

~137 C-alkyl

~130 Ar-CH

~127 Ar-CH

~121 Ar-CH

~115 Ar-CH

~32-30 -(CH₂)ₙ-

~23 -(CH₂)ₙ-

~14 -CH₃

The aromatic region is expected to show six distinct signals for the six carbons of the benzene

ring. The carbon bearing the hydroxyl group (C-OH) will be the most downfield-shifted aromatic

carbon. The carbon attached to the alkyl chain (C-alkyl) will also be significantly shifted. The

remaining four aromatic CH carbons will appear in the typical aromatic region. The aliphatic

region will show a series of signals for the twelve carbons of the dodecyl chain, with the

terminal methyl carbon appearing at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of 2-dodecylphenol can be analyzed as a thin film

between two KBr plates or by using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The

spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data and Interpretation
The IR spectrum of 2-dodecylphenol will exhibit characteristic absorption bands for the

phenolic hydroxyl group, the aromatic ring, and the aliphatic chain.

Wavenumber (cm⁻¹)

(Typical)
Vibration Functional Group

3600-3200 (broad) O-H stretch Phenolic -OH

3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H

~1600, ~1500 C=C stretch Aromatic ring

~1230 C-O stretch Phenol

750-700 C-H bend (out-of-plane) Ortho-disubstituted aromatic

The most prominent feature will be a broad O-H stretching band in the region of 3600-3200

cm⁻¹, indicative of the hydrogen-bonded phenolic hydroxyl group. The aromatic C-H stretching

vibrations will appear just above 3000 cm⁻¹, while the more intense aliphatic C-H stretching

bands will be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give

rise to characteristic absorptions around 1600 and 1500 cm⁻¹. The C-O stretching of the
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phenol will be observed around 1230 cm⁻¹. Finally, the out-of-plane C-H bending vibration in

the 750-700 cm⁻¹ region can help confirm the ortho-substitution pattern of the aromatic ring.

Conclusion
The spectroscopic data of 2-dodecylphenol provides a detailed and unambiguous fingerprint

of its molecular structure. Mass spectrometry confirms the molecular weight and reveals

characteristic fragmentation patterns, including a base peak at m/z 107. While detailed

experimental NMR data is not readily available, the predicted ¹H and ¹³C NMR spectra provide

a clear roadmap for the assignment of proton and carbon signals. Infrared spectroscopy

confirms the presence of the key functional groups: the phenolic hydroxyl, the aromatic ring,

and the long aliphatic chain. This comprehensive spectroscopic profile serves as a valuable

resource for the identification, characterization, and quality control of 2-dodecylphenol in
research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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